molecular formula C6H7F3N2S B2492895 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine CAS No. 642081-23-0

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No. B2492895
CAS RN: 642081-23-0
M. Wt: 196.19
InChI Key: UUQGMRVOPDQCHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazol-2-amine derivatives are synthesized through various methods, including the cyclocondensation reactions involving (benzo[d]thiazolyl)guanidine and trifluoroalkenones or cyclocondensation of thioureas with bromo ketones, as seen in the synthesis of similar compounds such as trifluoromethyl-substituted benzo[d]thiazol-2-amines and 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles (Bonacorso et al., 2016); (Reitz & Finkes, 1989).

Molecular Structure Analysis

The molecular structure of thiazol-2-amine derivatives can be characterized by spectroscopic methods, including NMR and X-ray crystallography. The crystal structure of related compounds reveals specific molecular geometries and the interaction between different functional groups. For instance, studies on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine and its derivatives have provided insights into the molecular arrangement and hydrogen bonding patterns (叶姣 et al., 2015).

Chemical Reactions and Properties

Thiazol-2-amine derivatives participate in various chemical reactions, including cycloadditions, reductions, and N-alkylation, leading to the formation of diverse functional groups and molecular scaffolds. For example, the reaction of thiazol-2-amines with aldehydes or isothiocyanates has been employed to synthesize compounds with potential biological activities (Dalmal et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

  • Eco-friendly Synthesis : A study by Bonacorso et al. (2016) describes an eco-friendly synthesis of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines, highlighting a benign process without the need for catalysts and using water as the solvent (Bonacorso et al., 2016).
  • Corrosion Inhibition : Kaya et al. (2016) conducted a study on the inhibition performances of thiazole derivatives against corrosion of iron, employing density functional theory and molecular dynamics simulations (Kaya et al., 2016).
  • Synthesis of Antimicrobial Agents : Reddy and Reddy (2010) synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines with antibacterial and antifungal activity, indicating potential in developing antimicrobial drugs (Reddy & Reddy, 2010).

Applications in Material Science

  • Electroluminescence and Amplified Spontaneous Emission : Liu et al. (2016) explored the use of a star-shaped single-polymer system with thiazole derivatives for RGB emission, highlighting its potential in electroluminescent devices (Liu et al., 2016).
  • Security Ink Application : Lu and Xia (2016) developed a novel half-cut cruciform molecule using a thiazole derivative, exhibiting morphology-dependent fluorochromism suitable for security ink applications (Lu & Xia, 2016).

Biological and Pharmacological Research

  • Antitumor Activity : Hu et al. (2010) synthesized and evaluated the antitumor activity of a thiazol-2-amine derivative, demonstrating significant inhibitory effects on certain cancer cell lines (Hu et al., 2010).
  • X-ray Crystallographic Studies : Adeel et al. (2017) conducted X-ray crystallographic and spectroscopic studies on aminothiazole derivatives, revealing their potential bioactivity and diverse biological applications (Adeel et al., 2017).

properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2S/c7-6(8,9)4-3-12-5(11-4)1-2-10/h3H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQGMRVOPDQCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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